Isobutyryl methylacetate

Physicochemical characterization β-keto ester identity testing Procurement quality control

Isobutyryl methylacetate (CAS 42558-54-3, synonymously Methyl isobutyrylacetate, MIBA, or IBEM) is a β-keto ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol. At ambient temperature and pressure, it presents as a colorless to pale yellowish liquid possessing a density of approximately 1.013 g/mL at 20 °C, a refractive index (n20/D) of 1.4265, a boiling point of 55–57 °C at reduced pressure (15 hPa), and a flash point of 79 °C.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Cat. No. B8766407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyryl methylacetate
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCC(=O)OC(=O)C(C)C
InChIInChI=1S/C7H12O3/c1-4-6(8)10-7(9)5(2)3/h5H,4H2,1-3H3
InChIKeyLJFYRBGCOBFNBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyryl methylacetate (Methyl isobutyrylacetate, MIBA) Procurement Baseline: Physicochemical Identity, Supplier Landscape, and Core Pharmaceutical Role


Isobutyryl methylacetate (CAS 42558-54-3, synonymously Methyl isobutyrylacetate, MIBA, or IBEM) is a β-keto ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol [1]. At ambient temperature and pressure, it presents as a colorless to pale yellowish liquid possessing a density of approximately 1.013 g/mL at 20 °C, a refractive index (n20/D) of 1.4265, a boiling point of 55–57 °C at reduced pressure (15 hPa), and a flash point of 79 °C [2]. The compound is functionally defined by its bifunctional reactivity—bearing both a ketone carbonyl and a methyl ester group—which enables nucleophilic addition, condensation, and cyclocondensation reactions at each electrophilic center. Its dominant industrial role is as a key pharmaceutical intermediate in the multi-step synthesis of atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for managing hypercholesterolemia; it is additionally employed as a versatile building block for constructing heterocyclic scaffolds—including furans, pyrazolones, and quinolones—with further application in synthesizing the statin drug rosuvastatin [3][4].

Why Generic Substitution of Isobutyryl methylacetate with Structurally Similar β-Keto Esters Introduces Physicochemical, Reactivity, and Regulatory Risks in Pharmaceutical Manufacturing


Although methyl butyrylacetate (Methyl 3-oxohexanoate, CAS 30414-54-1) and ethyl isobutyrylacetate (CAS 7152-15-0) share the same β-keto ester functional architecture—alongside identical molecular formula (C₇H₁₂O₃) in the former case and a homologous ethyl ester in the latter—they cannot be treated as interchangeable procurement commodities [1][2]. Measurable differences in density (1.013 vs. 1.037 g/mL at 20 °C for the n-butyryl regioisomer), refractive index (1.4265 vs. 1.4260), and boiling point (192 °C vs. 85–90 °C at 5 mmHg) reflect underlying variations in molecular packing, polarity, and volatility . More critically, the isobutyryl-substituted methyl ester participates in validated, regioselective transformations—such as stereocontrolled catalytic hydrogenation in atorvastatin intermediate synthesis—that are structurally contingent on the branched isopropyl side chain; the linear n-butyryl analog generates a fundamentally different β-keto substitution pattern, while ethyl esters alter transesterification equilibria, leaving group kinetics, and solubility profiles in downstream reaction media [3][4]. Substitution with these or other generic β-keto esters—including methyl acetoacetate (CAS 105-45-3) and ethyl acetoacetate (CAS 141-97-9), each bearing a simple terminal methyl ketone—would require full re-validation of synthetic protocols, impurity profiles, and, if implemented in current Good Manufacturing Practice (cGMP) environments, regulatory re-filing [5]. The quantitative evidence below establishes where isobutyryl methylacetate differentiates from its closest structural and functional analogs, directly informing scientific selection and procurement decisions.

Quantitative Differential Evidence for Isobutyryl methylacetate Versus Closest Structural and Functional Analogs


Physicochemical Differentiation of Isobutyryl methylacetate from the Linear n-Butyryl Regioisomer Methyl Butyrylacetate: Density, Refractive Index, and Boiling Point Comparison

Despite sharing an identical molecular formula (C₇H₁₂O₃, MW 144.17), isobutyryl methylacetate (MIBA) and its linear-chain regioisomer methyl butyrylacetate (Methyl 3-oxohexanoate, CAS 30414-54-1) are distinguishable by three key bulk physicochemical parameters that directly impact analytical identity verification and handling in manufacturing environments. MIBA exhibits a density of 1.013 g/mL at 20 °C, which is 0.024 g/mL lower than the 1.037 g/mL reported for methyl butyrylacetate under identical temperature conditions . Its refractive index (n20/D) is 1.4265, marginally but measurably higher than the 1.4260 value of the n-butyryl isomer . The boiling point divergence is especially significant: MIBA boils at 192 °C (atmospheric pressure), whereas methyl butyrylacetate distills at 85–90 °C at only 5 mmHg reduced pressure, indicating substantially different vapor pressure curves and thermal stability profiles . These parameters serve as orthogonal identity confirmation metrics during incoming material release testing, with the 0.024 g/mL density differential providing sufficient resolution for routine QC discrimination using standard benchtop densitometry.

Physicochemical characterization β-keto ester identity testing Procurement quality control

Physicochemical Differentiation of Isobutyryl methylacetate from the Homologous Ethyl Ester: Density and Melting Point Comparison

Ethyl isobutyrylacetate (CAS 7152-15-0, C₈H₁₄O₃, MW 158.20) represents the direct ethyl homolog of MIBA, differing solely by a –CH₂– unit in the ester alkyl chain. This apparently minor structural variation produces measurable physical property shifts: ethyl isobutyrylacetate has a density of 0.9854 g/cm³ at 25 °C, whereas MIBA has a density of 1.013 g/mL at 20 °C [1]. The density difference is approximately 0.028 g/cm³, with MIBA being the denser compound. The melting point difference is even more pronounced: MIBA melts at −75 °C, while ethyl isobutyrylacetate melts at −9 °C, a 66 °C elevation [1]. The higher melting point of the ethyl homolog indicates stronger intermolecular packing in the solid state, which translates to different low-temperature handling requirements—MIBA remains liquid at temperatures where the ethyl ester may begin to crystallize, a practical consideration for facilities operating under cold ambient conditions or employing低温 storage. Additionally, the ethyl ester's application profile diverges significantly: it is predominantly utilized in synthesizing piperazine-based atypical antipsychotic candidates targeting dopamine and serotonin receptors, whereas MIBA is anchored in the statin pharmaceutical pipeline [2].

Physicochemical profiling Ester homolog comparison Solubility and handling

Validated Synthetic Utility of Isobutyryl methylacetate in Atorvastatin Intermediate M4 Synthesis: A Regiochemical Requirement Excluding Simpler β-Keto Esters

A patent describing a method for preparing atorvastatin calcium explicitly specifies methyl 4-methyl-3-oxopentanoate (MIBA) as the starting material for condensation with excess aniline, yielding 4-methyl-3-oxo-N-phenylpentanamide as the first committed intermediate [1]. This transformation leverages the isobutyryl carbonyl group's steric and electronic environment—imposed by the adjacent isopropyl substituent—to control regioselectivity during the amidation step. Neither methyl acetoacetate (CAS 105-45-3, terminal methyl ketone, density 1.076 g/mL, boiling point 169–170 °C) nor ethyl acetoacetate (CAS 141-97-9, terminal methyl ketone, density 1.029 g/mL, boiling point 180–181 °C) can replicate this regiochemical outcome because both lack the branched isopropyl side chain; their use would yield a structurally different N-phenyl amide that cannot progress through the downstream sequence of benzylidene condensation, 4-fluorobenzaldehyde coupling, and pyrrole ring formation required for the atorvastatin core [2]. Furthermore, the MIBA-derived pathway has been demonstrated to produce the (S)-hydroxy ester intermediate through catalytic hydrogenation employing a chiral ruthenium catalyst, achieving the stereochemistry essential for the final drug substance's pharmacological activity [3]. The structural dependence on the isobutyryl substitution pattern constitutes a de facto synthetic lock that precludes replacement by any β-keto ester lacking the 4-methyl-3-oxopentanoate skeleton.

Atorvastatin synthesis Pharmaceutical intermediate procurement β-Keto ester regiochemistry

Broader Heterocyclic Synthetic Scope of Isobutyryl methylacetate Versus Narrow-Spectrum Comparators: Dual Reactivity Enabling Furan, Pyrazolone, and Quinolone Construction

MIBA's dual electrophilic architecture—comprising a ketone carbonyl at position 3 and a methyl ester at position 1—enables sequential or orthogonal condensation reactions that are not accessible to β-keto esters with less differentiated electrophilic sites. Chemical supplier product documentation consistently identifies three heterocyclic product classes accessible from MIBA: furans, pyrazolones, and quinolones (also referred to as chinilones) [1]. In a reported Biginelli-type multicomponent reaction, MIBA condenses with 4-fluorobenzaldehyde and thiourea in the presence of a copper(I) chloride/sulfuric acid catalyst system to generate dihydropyrimidinone intermediates relevant to rosuvastatin synthesis [2][3]. Separately, MIBA reacts with 4-methoxyphenylhydrazine in methanol to form the pyrazolone derivative 3-isopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one, demonstrating the ketone carbonyl's specific reactivity toward hydrazine nucleophiles [4]. In contrast, methyl acetoacetate—while also a β-keto ester capable of heterocycle formation—generates simple 3-methyl-substituted heterocycles rather than the 3-isopropyl-substituted variants produced from MIBA; the isopropyl substituent in the resulting heterocycle contributes distinct steric bulk and lipophilicity parameters (Δ LogP contribution of approximately +0.6 for isopropyl vs. methyl) that significantly influence drug-likeness, target binding, and ADME properties . This structural divergence means that heterocyclic libraries constructed from MIBA populate a different, generally more lipophilic region of chemical space compared to those derived from methyl acetoacetate.

Heterocycle synthesis Dual electrophilic reactivity Medicinal chemistry building blocks

Synthesis Method Patent for Isobutyryl methylacetate: Process Differentiation Through Solid Hydroxide-Mediated Condensation of Methyl Acetoacetate

Chinese patent CN115246772A describes a preparation method for methyl isobutyrylacetate that involves dissolving methyl acetoacetate in a solvent and adding 1–1.1 molar equivalents of a powdered hydroxide (sodium, potassium, or calcium hydroxide) to effect condensation [1]. This solid-base-mediated approach reportedly achieves high conversion under relatively mild conditions compared to alternative routes employing isobutyryl chloride—which require handling of corrosive acid chlorides and generate stoichiometric HCl byproducts requiring scrubbing [2]. In a separate reported procedure, methyl isobutyryl acetate (18 g, 0.125 mol) in tetrahydrofuran at 0 °C is treated with sodium methoxide (250 mL, 0.5 M in methanol), demonstrating the compound's further reactivity as a substrate in Claisen-type condensations . While yield data for the patented process are not publicly disclosed in quantitative form, the existence of a dedicated process patent for MIBA synthesis indicates that the compound possesses sufficient commercial importance and synthetic nuance to warrant proprietary manufacturing methodology—a status not uniformly shared by all β-keto ester comparators. For procurement purposes, awareness of this patent provides a basis for supplier qualification: manufacturers employing the patented hydroxide route may offer cost or quality advantages relative to those using legacy acid chloride methodologies.

Process chemistry Patent-protected synthesis Industrial-scale manufacturing

Acute Oral Toxicity and Hazard Classification of Isobutyryl methylacetate: Procurement-Relevant Safety Benchmarking

Regulatory and safety information provides a critical procurement dimension for industrial-scale handling. Isobutyryl methylacetate (MIBA) has an acute oral LD50 value exceeding 2000 mg/kg in rats, placing it in the lower regulatory hazard category for acute oral toxicity under the Globally Harmonized System (GHS) classification framework [1]. This LD50 value is reported in the Sigma-Aldrich / Merck Millipore product specification for MIBA 'for synthesis' grade (≥96.0% GC purity) [1]. For benchmarking context, methyl acetoacetate—a common β-keto ester comparator—has a reported oral LD50 in rats of 3.0 g/kg (3000 mg/kg) [2]. Both compounds fall within a similar low-acute-toxicity bracket, and neither merits a skull-and-crossbones pictogram for acute oral lethality. However, MIBA carries specific hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), as documented by PubChem and Apollo Scientific [3]. These hazard classifications necessitate appropriate personal protective equipment (gloves, eye protection, ventilation) during handling but do not impose the stringent containment requirements associated with compounds in higher GHS categories. For procurement decisions, the MIBA safety profile supports routine chemical manufacturing operations with standard engineering controls, without triggering the specialized handling surcharges that may apply to more acutely toxic or environmentally hazardous intermediates.

Toxicology Safety data sheet (SDS) Occupational exposure Procurement compliance

Best Application Scenarios for Isobutyryl methylacetate Based on Quantitatively Demonstrated Differentiation


Atorvastatin Intermediate M4 (and Rosuvastatin Intermediate) Manufacturing: Where Regiochemistry Dictates Procurement

Isobutyryl methylacetate is the required starting material for synthesizing atorvastatin calcium intermediate M4 (4-methyl-3-oxo-N-phenylpentanamide), as specified in patent-protected synthetic routes. The branched isobutyryl side chain provides the precise regiochemical environment needed for the initial aniline condensation step and subsequent chiral hydrogenation to the (S)-hydroxy ester using ruthenium-based asymmetric catalysis [1][2]. No alternative β-keto ester—including methyl acetoacetate, ethyl acetoacetate, or methyl butyrylacetate—can substitute in this role without complete synthetic route redesign. This scenario represents the highest-volume, most quality-critical application for MIBA procurement in the pharmaceutical supply chain. Additionally, MIBA serves as a building block in rosuvastatin intermediate synthesis via Biginelli-type multicomponent condensation with 4-fluorobenzaldehyde and thiourea, extending its statin-class utility beyond atorvastatin [3].

3-Isopropyl-Substituted Heterocyclic Library Synthesis: Differentiated Physicochemical Space in Medicinal Chemistry

MIBA is the precursor of choice for constructing heterocyclic scaffolds—specifically furans, pyrazolones, and quinolones—bearing a 3-isopropyl substituent. This branched alkyl substitution confers approximately 0.6 LogP units greater lipophilicity and significantly increased steric bulk compared to the 3-methyl-substituted heterocycles obtained from methyl acetoacetate [1]. Medicinal chemistry groups pursuing lead optimization programs where modulating logD, target occupancy, or metabolic stability through substituent variation is critical should specifically procure MIBA rather than simpler β-keto esters to access this differentiated region of chemical space. The documented reaction of MIBA with 4-methoxyphenylhydrazine to form a pyrazolone derivative provides a directly replicable entry point for library synthesis [2].

Process Development and Scale-Up of β-Keto Ester Chemistry: Supplier Selection Based on Synthetic Route and Purity Specifications

The existence of a dedicated Chinese patent (CN115246772A) for the preparation of MIBA via a powdered hydroxide-mediated condensation route provides a tangible basis for supplier differentiation in procurement [1]. Buyers can preferentially select manufacturers employing this method, which avoids the use of corrosive isobutyryl chloride and eliminates the associated HCl waste stream, potentially yielding product with lower residual chloride content. The commercial standard purity specification for pharmaceutical-grade MIBA is ≥99.0% by GC, with some suppliers offering material at 99% minimum assay [2][3]. The density (1.013 g/mL) and refractive index (1.4265) provide simple, instrument-based identity confirmation tests that QC laboratories can perform upon receipt to distinguish MIBA from its same-formula regioisomer methyl butyrylacetate (density 1.037 g/mL; refractive index 1.4260), mitigating the risk of supply chain mix-ups [4].

Safety-Compliant Procurement for Multi-Ton Pharmaceutical Intermediate Handling

Isobutyryl methylacetate's acute oral toxicity profile (LD50 > 2000 mg/kg in rats) places it in a low-acute-toxicity GHS category, simplifying hazardous material classification and transport logistics compared to more toxic pharmaceutical intermediates [1]. However, its documented skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) hazard statements require that procurement specifications include appropriate SDS documentation and that receiving facilities maintain standard engineering controls—adequate ventilation, eye wash stations, and chemical-resistant glove availability [2][3]. For atorvastatin intermediate manufacturing campaigns operating at multi-ton scale, this combination of manageable acute toxicity with well-characterized irritant hazards supports straightforward EHS compliance without the operational burden associated with compounds requiring dedicated containment suites or specialized air monitoring.

Quote Request

Request a Quote for Isobutyryl methylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.